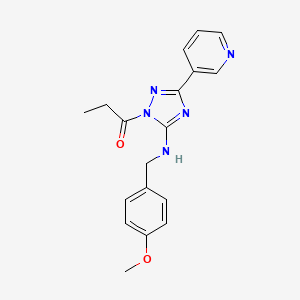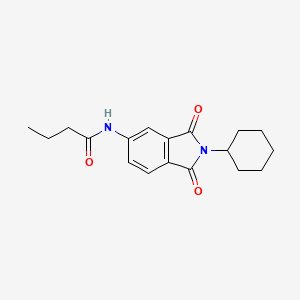![molecular formula C14H15N3O4 B5202156 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202156.png)
5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Methoxsalen, is a synthetic compound that belongs to the class of psoralens. Psoralens are a group of naturally occurring compounds that are found in plants and are known for their photosensitizing properties. Methoxsalen is used in a variety of scientific research applications, including phototherapy, photochemotherapy, and photoaffinity labeling.
作用機序
The mechanism of action of 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its ability to intercalate into DNA and crosslink with pyrimidine bases upon exposure to ultraviolet A (UVA) radiation. This crosslinking inhibits DNA replication and transcription, leading to cell death. 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is also known to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of melanin in the skin, which can help protect against the harmful effects of UVA radiation. 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory properties and can reduce the production of cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It has a well-established mechanism of action and has been extensively studied in both in vitro and in vivo models. However, there are also limitations to its use. 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is highly photosensitive and must be stored in the dark to prevent degradation. It is also toxic to cells at high concentrations and can induce DNA damage in the absence of UVA radiation.
将来の方向性
There are several future directions for research on 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new photosensitizing agents that are more effective and less toxic than 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Another area of interest is the use of 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further studies are needed to better understand the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
合成法
5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a variety of methods, including the condensation of 3-methyl-2-butanone with 4-methoxybenzaldehyde, followed by the reaction of the resulting product with urea and acetic anhydride. This method is known as the Pechmann condensation method and has been used to synthesize 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in large quantities for research purposes.
科学的研究の応用
5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely used in scientific research for its photosensitizing properties. It is commonly used in phototherapy and photochemotherapy for the treatment of skin disorders such as psoriasis, vitiligo, and eczema. 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is also used in photoaffinity labeling, a technique used to study protein-protein interactions and protein-ligand interactions.
特性
IUPAC Name |
6-hydroxy-5-[2-(4-methoxyphenyl)ethyliminomethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-21-10-4-2-9(3-5-10)6-7-15-8-11-12(18)16-14(20)17-13(11)19/h2-5,8H,6-7H2,1H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLXGLWQFLDJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2,6-dihydroxy-5-({[2-(4-methoxyphenyl)ethyl]amino}methylidene)pyrimidin-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B5202077.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(4-isopropyl-1,3-thiazol-2-yl)methyl]methylamine](/img/structure/B5202082.png)
![1-cyclohexyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5202085.png)
![methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B5202086.png)


![2-bromo-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5202113.png)
![3-(4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5202123.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B5202134.png)
![2-[2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethoxy]ethanol](/img/structure/B5202137.png)

![7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5202142.png)

